molecular formula C30H21Cl2N3O2 B11993722 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303104-38-3

5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11993722
CAS No.: 303104-38-3
M. Wt: 526.4 g/mol
InChI Key: ZGESPRDTYCSNQP-UHFFFAOYSA-N
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Description

5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features an indole moiety, a naphthyl group, and a pyrazolo[1,5-C][1,3]benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various chlorinating agents. Reaction conditions often involve refluxing in methanol or other solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted indole and naphthyl derivatives, as well as quinone and reduced indole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors, leading to biological effects such as apoptosis induction in cancer cells and inhibition of viral replication .

Properties

CAS No.

303104-38-3

Molecular Formula

C30H21Cl2N3O2

Molecular Weight

526.4 g/mol

IUPAC Name

1-[3-(7,9-dichloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)indol-1-yl]ethanone

InChI

InChI=1S/C30H21Cl2N3O2/c1-17(36)34-16-24(22-8-4-5-9-27(22)34)30-35-28(23-13-21(31)14-25(32)29(23)37-30)15-26(33-35)20-11-10-18-6-2-3-7-19(18)12-20/h2-14,16,28,30H,15H2,1H3

InChI Key

ZGESPRDTYCSNQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC6=CC=CC=C6C=C5)C7=C(O3)C(=CC(=C7)Cl)Cl

Origin of Product

United States

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